3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline
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Overview
Description
3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C14H16N2. It is a derivative of aniline, where the aniline ring is substituted with two methyl groups at the 3 and 4 positions and a pyridin-2-ylmethyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 3,4-dimethylaniline with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The pyridin-2-ylmethyl group can form coordination bonds with metal ions, potentially affecting the activity of metalloenzymes. Additionally, the compound may interact with other biological targets through hydrogen bonding, hydrophobic interactions, or π-π stacking .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)aniline: Lacks the methyl groups on the aniline ring, which may affect its chemical reactivity and biological activity.
3,4-dimethylaniline: Lacks the pyridin-2-ylmethyl group, which may reduce its ability to interact with certain biological targets.
N-(quinolin-2-ylmethyl)aniline: Contains a quinoline ring instead of a pyridine ring, which may alter its chemical and biological properties.
Uniqueness
The presence of both the 3,4-dimethyl groups and the pyridin-2-ylmethyl group in 3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline makes it unique. These structural features can influence its reactivity, stability, and interactions with biological targets, potentially leading to distinct applications in various fields .
Properties
IUPAC Name |
3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-6-7-13(9-12(11)2)16-10-14-5-3-4-8-15-14/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRDQXSEANRANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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